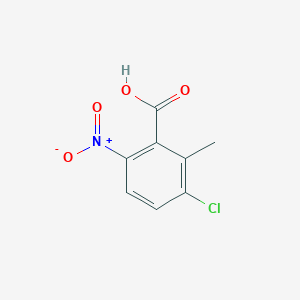

3-Chloro-2-methyl-6-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWPBBMYWHFORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607397 | |

| Record name | 3-Chloro-2-methyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86315-08-4 | |

| Record name | 3-Chloro-2-methyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-methyl-6-nitrobenzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-methyl-6-nitrobenzoic Acid

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring chloro, methyl, nitro, and carboxylic acid groups, provides multiple reactive sites for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust and logical synthetic pathway for this valuable intermediate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations for regioselectivity, and detailed experimental protocols. The primary synthesis is a two-step process commencing with the regioselective nitration of 3-chloro-2-methyltoluene, followed by the selective oxidation of the benzylic methyl group. This guide offers field-proven insights into reaction control, purification, and analytical validation, ensuring a comprehensive and trustworthy resource for laboratory application.

Introduction and Strategic Overview

The synthesis of polysubstituted benzene rings is a foundational challenge in organic chemistry. The order of substituent introduction is paramount, as each group influences the reactivity and regiochemical outcome of subsequent reactions. The target molecule, this compound, presents a classic challenge in controlling electrophilic aromatic substitution and oxidation.

Physicochemical Data Summary:

| Property | Value |

| CAS Number | 7499-08-3[1] |

| Molecular Formula | C₈H₇ClNO₂[1] |

| Molecular Weight | 170.59 g/mol [1] |

| Appearance | Crystalline solid |

| Melting Point | 163-166 °C[2] |

The strategic approach detailed herein leverages the synergistic directing effects of the chloro and methyl groups on a commercially available starting material to install the nitro group at the desired C6 position. Subsequent oxidation of the methyl group, a transformation that must be managed carefully to prevent ring degradation, yields the final carboxylic acid.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis is key to designing an efficient synthesis. The primary disconnections for this compound involve the formation of the carboxylic acid and the introduction of the nitro group.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis beginning with 3-chloro-2-methyltoluene. This starting material is advantageous because the ortho, para-directing nature of both the methyl and chloro groups converge, promoting substitution at the C4 and C6 positions. Steric hindrance from the adjacent methyl and chloro groups can be exploited to favor nitration at the less encumbered C6 position.

The Core Synthesis Pathway: Protocol and Rationale

The following two-step pathway represents the most logical and well-precedented approach to the target molecule.

Sources

physicochemical properties of 3-Chloro-2-methyl-6-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-6-nitrobenzoic acid

Introduction

This compound is a polysubstituted aromatic carboxylic acid. As a derivative of benzoic acid, it features a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This specific arrangement of functional groups imparts a unique set of physicochemical properties that are critical for its application in organic synthesis. Molecules of this class serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and specialty dyes, where precise control over factors like solubility, acidity, and reactivity is paramount.[1]

This guide provides a comprehensive overview of the core . It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for use in laboratory and industrial settings. We will delve into its structural and chemical properties, solubility profile, analytical characterization methods, and safety protocols, grounding the discussion in the fundamental principles of physical organic chemistry.

Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. The structural and molecular identity of this compound is defined by its IUPAC name, CAS registry number, and molecular formula.

Chemical Structure:

(Note: This is a simplified 2D representation. The substituents are at positions 3, 2, and 6 respectively relative to the carboxylic acid at position 1.)

The molecule's properties are a direct consequence of the electronic and steric interplay between the electron-withdrawing carboxylic acid, nitro group, and chlorine atom, and the electron-donating methyl group.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 86315-08-4 | [2] |

| Molecular Formula | C₈H₆ClNO₄ | [2] |

| Molecular Weight | 215.59 g/mol | [2] |

| SMILES | CC1=C(C(=O)O)C(=CC=C1Cl)[O-] | [2] |

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various reactions and formulations. While specific experimental data for this exact isomer is sparse in the literature, we can infer its properties based on well-studied analogous compounds.

| Property | Value (Predicted/Inferred) | Causality and Field Insights |

| Melting Point | >200 °C | The high melting point is expected due to the rigid aromatic structure, strong intermolecular hydrogen bonding from the carboxylic acid dimer formation, and dipole-dipole interactions from the nitro and chloro groups. For comparison, the closely related 3-methyl-2-nitrobenzoic acid melts at 218-227 °C.[3] |

| Boiling Point | >350 °C | A high boiling point is anticipated due to the compound's high molecular weight and strong intermolecular forces. Direct measurement is often impractical as compounds of this nature may decompose before boiling at atmospheric pressure. The predicted boiling point for 3-chloro-2-nitrobenzoic acid is 365.6 °C.[4] |

| Acidity (pKa) | ~2.5 - 3.5 | The acidity is significantly increased compared to benzoic acid (pKa ≈ 4.2). This is due to the potent electron-withdrawing inductive and resonance effects of the ortho-nitro group and the inductive effect of the chloro group. These groups stabilize the conjugate base (carboxylate anion), facilitating proton dissociation.[5][6] The methyl group has a minor, opposing electron-donating effect. |

| LogP | ~2.0 - 2.5 | The octanol-water partition coefficient (LogP) is predicted to be in this range, indicating moderate lipophilicity. The nonpolar aromatic ring, methyl, and chloro groups contribute to lipid solubility, while the polar carboxylic acid and nitro groups enhance water solubility. For reference, the LogP of 3-chloro-2-nitrobenzoic acid is 2.36.[4] |

| Appearance | Pale yellow to off-white solid | The nitro-aromatic functionality often imparts a pale yellow color to the crystalline solid.[7] |

Solubility Profile

The solubility of this compound is a critical parameter for reaction solvent selection, purification, and formulation.

-

Aqueous Solubility : The compound exhibits limited solubility in neutral water due to the dominance of the hydrophobic aromatic ring.[7]

-

pH-Dependent Solubility : As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. In alkaline solutions (pH > pKa), it deprotonates to form the more soluble carboxylate salt. This property is fundamental to its extraction and purification; it can be dissolved in aqueous sodium bicarbonate or sodium hydroxide and then re-precipitated by adding a strong acid.

-

Organic Solubility : It is expected to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate.[7] This is due to favorable dipole-dipole interactions and hydrogen bonding with the solvent.

Analytical and Spectroscopic Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the compound.

Logical Workflow for Analysis

The choice of analytical technique is dictated by the objective, whether it is routine purity assessment, structural confirmation, or precise quantification.

Caption: Logical workflow for selecting an analytical method.

Experimental Protocol: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the standard method for assessing the purity of aromatic compounds.[8][9]

Principle: The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The UV detector quantifies the compound by measuring its absorbance at a specific wavelength.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% Formic or Phosphoric Acid). A common starting gradient is 50:50, which can be optimized. The acid ensures the carboxylic acid group remains protonated for better peak shape.

-

Standard Solution Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 10 µg/mL) for linearity assessment.

-

Sample Preparation: Prepare the sample to be tested at a concentration of ~100 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at a wavelength where the nitro-aromatic chromophore absorbs strongly, typically around 254 nm.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solution. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Experimental Protocol: pKa Determination by Potentiometric Titration

This classical method provides a highly accurate pKa value without requiring sophisticated instrumentation.[9]

Principle: The compound, a weak acid, is dissolved in a suitable solvent and titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is exactly half-neutralized (i.e., at the half-equivalence point).

Caption: Experimental workflow for pKa determination via titration.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl group (CH₃) around 2.3-2.6 ppm, two doublets in the aromatic region (7.5-8.5 ppm) for the two coupled aromatic protons, and a broad singlet far downfield (>10 ppm) for the acidic carboxylic acid proton.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band from the carboxylic acid around 2500-3300 cm⁻¹, a sharp and strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹, two strong bands for the asymmetric and symmetric N-O stretching of the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively, and a C-Cl stretch in the 600-800 cm⁻¹ region.

-

Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 215 and 217 in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.

Safety and Handling

Based on data for structurally related compounds like 3-chloro-2-nitrobenzoic acid and 3-chloro-2-methylbenzoic acid, this compound should be handled with appropriate care.[10][11]

-

GHS Hazard Statements: Likely to be classified as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10][11]

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents and bases.[6]

-

Conclusion

This compound is a specialty chemical whose utility is defined by its distinct physicochemical properties. Its moderate lipophilicity, significant acidity, and high melting point are direct results of its polysubstituted aromatic structure. A clear understanding of its solubility, analytical behavior, and safety profile, as detailed in this guide, is essential for its effective and safe application in research and development, particularly as a key building block in the synthesis of more complex target molecules.

References

- A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples - Benchchem.

- A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid - Benchchem.

- 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5 | Chemsrc.

- 3-Chloro-5-nitrobenzoic acid - Chem-Impex.

- 3-Methyl-2-nitrobenzoic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals.

- 3-Nitrobenzoic acid - Wikipedia.

- 3-Nitrobenzoic acid(121-92-6) - ChemicalBook.

- 86315-08-4|this compound|BLD Pharm.

- 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem - NIH.

- 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem - NIH.

- 3-Methyl-2-nitrobenzoic acid - Solubility of Things.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 86315-08-4|this compound|BLD Pharm [bldpharm.com]

- 3. Acide 3-méthyl-2-nitrobenzoïque, 98 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 4. 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5 | Chemsrc [chemsrc.com]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Nitrobenzoic acid | 121-92-6 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-2-methyl-6-nitrobenzoic acid CAS number 86315-08-4

An In-depth Technical Guide to 3-Chloro-2-methyl-6-nitrobenzoic Acid (CAS 86315-08-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary and Statement of Scope

This compound (CAS No. 86315-08-4) is a substituted aromatic carboxylic acid. As a functionalized small molecule, it holds potential as a key intermediate or building block in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of direct experimental data for this specific compound.

This guide, therefore, adopts a predictive and comparative analytical approach. Leveraging established principles of organic chemistry and extensive data from structurally related isomers and precursors, this document provides a robust theoretical framework for researchers. It outlines proposed synthetic routes, detailed analytical characterization workflows, predicted spectroscopic signatures, and essential safety protocols. The methodologies described are designed to be self-validating, providing scientists with a practical and intellectually rigorous roadmap for synthesizing, identifying, and utilizing this compound in their research endeavors. All claims and protocols are grounded in authoritative data from analogous, well-characterized molecules.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of this compound is characterized by a benzoic acid core with three distinct substituents: a chloro group, a methyl group, and a nitro group. The relative positioning of these groups dictates the molecule's electronic properties, steric profile, and overall reactivity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Comparative Data Source |

| CAS Number | 86315-08-4 | Confirmed via supplier databases.[1] |

| Molecular Formula | C₈H₆ClNO₄ | Calculated from structure. |

| Molecular Weight | 215.59 g/mol | Calculated from formula.[2] |

| IUPAC Name | This compound | Standard chemical nomenclature. |

| Predicted LogP | ~2.1 - 2.4 | Based on XLogP3 values for structural isomers like 3-chloro-4-methyl-5-nitrobenzoic acid (2.1)[2] and 3-chloro-2-methylbenzoic acid (2.4).[3] |

| Predicted Melting Point | 160-180 °C | Inferred from related compounds. For comparison, 2-chloro-5-nitrobenzoic acid melts at 165-168 °C. The exact value is highly dependent on crystal lattice energy. |

| Predicted Solubility | Low in water, soluble in organic solvents (e.g., Methanol, Dichloromethane, DMSO, Ethyl Acetate). | Typical for substituted benzoic acids. The hydrolysis of related esters often uses methanol as a solvent.[4] |

Proposed Synthetic Route and Experimental Protocol

Direct synthesis procedures for this compound are not documented. However, a logical and robust synthetic strategy can be devised starting from the commercially available precursor, 3-chloro-2-methylbenzoic acid (CAS 7499-08-3). The proposed pathway involves a regioselective electrophilic aromatic substitution (nitration).

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Rationale for Regioselectivity

The regiochemical outcome of the nitration is directed by the existing substituents on the aromatic ring:

-

-COOH (Carboxylic Acid): A meta-directing, deactivating group.

-

-Cl (Chloro): An ortho, para-directing, deactivating group.

-

-CH₃ (Methyl): An ortho, para-directing, activating group.

The directing effects combine to favor nitration at the C6 position. The C6 position is para to the activating methyl group and ortho to the chloro group. While the carboxylic acid directs meta (to C5), the activating influence of the methyl group is generally dominant, making the C6 position the most probable site of electrophilic attack.

Detailed Experimental Protocol

Objective: To synthesize this compound via nitration of 3-chloro-2-methylbenzoic acid.

Materials:

-

3-chloro-2-methylbenzoic acid (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Deionized Water

-

Ice

-

Ethanol (or other suitable recrystallization solvent)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Dissolution: Slowly and carefully add 3-chloro-2-methylbenzoic acid (1.0 eq) to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C. Stir until all solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Cool this mixture before use.

-

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 0 °C and 10 °C. Causality Note: Strict temperature control is critical to prevent over-nitration and the formation of unwanted side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. This will quench the reaction and precipitate the crude product. Trustworthiness Note: Pouring the acid mixture into water is an essential safety step to manage the exothermic dilution process.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.

-

Purification: Dry the crude product. Perform recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the purified this compound.

Proposed Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach is required.

Analytical Workflow Diagram

Caption: A multi-technique workflow for product characterization.

Predicted Spectroscopic Data

Direct experimental spectra for the target compound are unavailable. The following predictions are based on the analysis of its functional groups and data from close isomers.[3][5][6]

Table 2: Predicted Spectroscopic Signatures

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | ~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). ~7.5-8.0 ppm (doublet, 1H): Aromatic proton ortho to the nitro group. ~7.2-7.6 ppm (doublet, 1H): Aromatic proton ortho to the chloro group. ~2.4-2.6 ppm (singlet, 3H): Methyl protons (-CH₃). | Chemical shifts are influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl group. The two aromatic protons would be a doublet system. Data from 2-Methyl-6-nitrobenzoic acid shows aromatic protons at 7.6-8.0 ppm and a methyl singlet at 2.4 ppm.[6] |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbon (-COOH). ~120-150 ppm: Six distinct aromatic carbons. The carbon bearing the nitro group will be significantly downfield. ~15-20 ppm: Methyl carbon (-CH₃). | The number of signals will confirm the substitution pattern. |

| FT-IR | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1520-1560 cm⁻¹ (strong): Asymmetric NO₂ stretch. ~1340-1380 cm⁻¹ (strong): Symmetric NO₂ stretch. | These are characteristic absorption bands for the key functional groups present in the molecule.[6] |

| Mass Spec (EI) | m/z ~215/217: Molecular ion peak [M]⁺ showing the characteristic ~3:1 isotopic pattern for one chlorine atom. m/z ~198/200: Fragment corresponding to the loss of -OH. m/z ~170/172: Fragment corresponding to the loss of -COOH. | Mass spectrometry will confirm the molecular weight and the presence of chlorine. |

Safety, Handling, and Reactivity

Hazard Assessment

While no specific Safety Data Sheet (SDS) exists for this compound, a reliable hazard profile can be constructed from the GHS classifications of its close structural isomers.

Table 3: Consolidated Hazard Information from Analogs

| Hazard Statement | Description | Common to Analogs |

| H315 | Causes skin irritation. | Yes[3][7] |

| H317 | May cause an allergic skin reaction. | Yes |

| H319 | Causes serious eye irritation. | Yes[3][7] |

| H335 | May cause respiratory irritation. | Yes[3] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[8]

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use an N95-rated dust mask or a respirator.

Stability and Storage

The compound is expected to be a stable solid under standard ambient conditions.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Predicted Reactivity

-

Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (with alcohols under acidic catalysis), conversion to an acid chloride (using thionyl chloride), and amide formation.

-

Nitro Group: The -NO₂ group is a versatile functional handle. It can be reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂/HCl), opening pathways to a wide range of further derivatization.

Potential Applications in Research and Development

As a multifunctional building block, this compound is a valuable intermediate for synthetic chemists. The orthogonal reactivity of its functional groups allows for selective, stepwise modification.

-

Medicinal Chemistry: The corresponding aniline (obtained after nitro reduction) is a 2,3,6-trisubstituted aniline scaffold. Such scaffolds are prevalent in kinase inhibitors and other biologically active molecules.

-

Agrochemicals: Substituted nitrobenzoic acids are precursors to various herbicides and fungicides. For example, 2-methyl-6-nitrobenzoic acid is an intermediate for the fungicide metrafenone.[10]

-

Materials Science: It can serve as a monomer or functionalizing agent for polymers and dyes.

Conclusion

This technical guide provides a comprehensive, predictive framework for understanding this compound. While direct experimental data remains elusive, the analysis of its structure and comparison with well-documented analogs allows for the confident proposal of synthetic routes, characterization methods, and safety protocols. The presented workflows are designed to be robust and logical, providing researchers with the necessary foundation to synthesize, validate, and utilize this compound in their scientific pursuits. All proposed methodologies should be validated experimentally in a controlled laboratory setting.

References

- This reference is not available.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20902, 3-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Chloro-3-nitrobenzoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22107457, 3-Chloro-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (2014). SAFETY DATA SHEET for m-Chlorobenzoic Acid. [Link]

- This reference is not available.

-

ChemSrc. (2023). 3-Chloro-2-nitrobenzoic acid(CAS#:4771-47-5). Retrieved from [Link]

-

Georganics. (n.d.). 3-Chloro-2-nitrobenzoic acid - High purity. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

- Google Patents. (n.d.). CN106083599A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

ChemBuyersGuide.com. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]

- This reference is not available.

- Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82010, 3-Chloro-2-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN111718264A - Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

- This reference is not available.

- This reference is not available.

Sources

- 1. Buy 1-Bromo-4-isobutyl-2-nitrobenzene (EVT-420531) | 1242336-57-7 [evitachem.com]

- 2. 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Chloro-2-nitrobenzoic acid(4771-47-5) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

spectroscopic data of 3-Chloro-2-methyl-6-nitrobenzoic acid

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 3-Chloro-2-methyl-6-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of this compound. In the absence of publicly available empirical data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to forecast the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Each section details the theoretical basis for the predicted spectral features, explains the causality behind the expected results, and provides robust, field-proven protocols for the experimental acquisition of such data. This guide is intended for researchers, scientists, and drug development professionals who require a framework for the structural elucidation and characterization of novel substituted aromatic compounds.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic carboxylic acid. Its structure incorporates several key functional groups: a carboxylic acid, a nitro group, a chlorine atom, and a methyl group, all attached to a benzene ring. This specific substitution pattern dictates its chemical properties and reactivity, making it a potential intermediate in organic synthesis. Accurate structural verification is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous characterization.[1][2]

The combination of electron-withdrawing groups (NO₂, COOH, Cl) and an electron-donating group (CH₃) creates a unique electronic environment that will be reflected distinctly in its spectroscopic fingerprint. This guide will systematically predict and interpret this fingerprint.

Molecular Properties:

-

Molecular Formula: C₈H₆ClNO₄

-

Molecular Weight: 215.59 g/mol

-

Structure:

Caption: Predicted molecular structure of this compound.

Infrared (IR) Spectroscopy

2.1. Principles and Predictions

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The predicted IR spectrum of this compound will be dominated by characteristic absorptions from its functional groups.

-

Carboxylic Acid (O-H and C=O): The O-H stretch of a carboxylic acid is one of the most recognizable IR bands, appearing as a very broad absorption from ~3300 to 2500 cm⁻¹.[3] This broadening is due to strong intermolecular hydrogen bonding, which forms a stable dimer. The carbonyl (C=O) stretch will be a strong, sharp peak expected around 1700-1720 cm⁻¹. Its position is slightly lowered from a typical saturated acid due to conjugation with the aromatic ring.[3]

-

Nitro Group (N-O): Aromatic nitro groups display two distinct, strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[4][5] These two "eye teeth" peaks are highly diagnostic for the presence of a nitro group.[5]

-

Aromatic Ring (C=C and C-H): The spectrum will show C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will produce sharp, weaker peaks just above 3000 cm⁻¹.

-

Chloro Group (C-Cl): The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.[6][7]

2.2. Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment of Vibration | Causality and Reference |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid Dimer) | Strong intermolecular hydrogen bonding creates a wide range of vibrational energies.[3] |

| >3000 | Weak to Medium | C-H stretch (Aromatic) | Stretching of sp² C-H bonds on the benzene ring. |

| ~2950 | Weak | C-H stretch (Methyl) | Stretching of sp³ C-H bonds in the methyl group. |

| 1720 - 1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Carbonyl conjugated with the aromatic ring.[3] |

| 1550 - 1475 | Strong | N-O asymmetric stretch (Nitro Group) | Electron-withdrawing nature of the group creates a strong dipole.[4][5] |

| 1600 - 1450 | Medium, Sharp | C=C stretch (Aromatic Ring) | In-ring skeletal vibrations. |

| 1360 - 1290 | Strong | N-O symmetric stretch (Nitro Group) | Second highly characteristic peak for the nitro functional group.[4][5] |

| 1320 - 1210 | Medium | C-O stretch (Carboxylic Acid) | Stretching of the carbon-oxygen single bond in the COOH group. |

| 800 - 600 | Medium | C-Cl stretch | Vibration of the carbon-chlorine bond.[6] |

2.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This protocol ensures high-quality, reproducible data for a solid sample.

-

Instrument Preparation: Purge the FTIR spectrometer with dry air or nitrogen for at least 30 minutes to minimize atmospheric H₂O and CO₂ interference.

-

Background Collection: With the ATR crystal clean (typically cleaned with isopropanol and dried), collect a background spectrum. This is a critical self-validating step, as it accounts for the instrument's and environment's ambient response.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. The consistency of pressure is key to spectral reproducibility.

-

Data Acquisition: Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent before the next measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Principles and Predictions: ¹H NMR

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring. Their chemical shifts are influenced by the electronic effects of the five substituents. The nitro and carboxylic acid groups are strongly electron-withdrawing, which deshields nearby protons (moves them downfield).[8] The chloro group is also withdrawing, while the methyl group is weakly electron-donating.[8][9] The two protons are adjacent (ortho to each other), so they will appear as a pair of doublets due to spin-spin coupling. We predict their shifts to be in the 7.5-8.5 ppm range.

-

Methyl Protons (-CH₃): The methyl group protons will appear as a singlet (no adjacent protons to couple with) in the upfield region, likely around 2.3-2.6 ppm.

3.2. Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Assignment | Rationale for Prediction |

| 10.0 - 13.0 | Singlet, Broad | 1H | -COOH | Highly acidic proton, deshielded and subject to exchange. |

| 8.0 - 8.5 | Doublet | 1H | Ar-H (H-4) | Deshielded by ortho nitro group and meta carboxylic acid group.[8] |

| 7.5 - 7.9 | Doublet | 1H | Ar-H (H-5) | Coupled to H-4. Influenced by adjacent methyl and ortho chloro group. |

| 2.3 - 2.6 | Singlet | 3H | -CH₃ | Typical range for a methyl group attached to an aromatic ring. |

3.3. Principles and Predictions: ¹³C NMR

Carbon-13 NMR identifies all unique carbon environments in a molecule. Due to the lack of symmetry, all 8 carbon atoms in this compound are expected to be unique and produce distinct signals.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear downfield, typically in the 165-175 ppm range.

-

Aromatic Carbons (C1-C6): These carbons absorb in the 120-150 ppm range.[10] The specific shifts are determined by the attached substituents. Carbons directly attached to electron-withdrawing groups (C1, C2, C3, C6) will be shifted further downfield compared to those attached to hydrogen (C4, C5).[11][12] The carbon attached to the methyl group (C2) will also be influenced by the alkyl substituent.

-

Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing far upfield, typically between 15-25 ppm.

3.4. Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| 165 - 175 | C7 (-COOH) | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

| ~148 | C6 (-NO₂) | Aromatic carbon attached to the strongly electron-withdrawing nitro group.[11] |

| ~135 | C2 (-CH₃) | Aromatic carbon attached to both the methyl group and adjacent to the chloro and COOH groups. |

| ~133 | C1 (-COOH) | Aromatic carbon attached to the carboxylic acid group. |

| ~132 | C3 (-Cl) | Aromatic carbon attached to the chlorine atom. |

| ~130 | C4 (Ar-CH) | Aromatic CH carbon, deshielded by the ortho nitro group. |

| ~125 | C5 (Ar-CH) | Aromatic CH carbon, less deshielded than C4. |

| 15 - 25 | C8 (-CH₃) | Aliphatic carbon, highly shielded. |

3.5. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it helps to keep the acidic proton from exchanging too rapidly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to create a homogeneous magnetic field. This step is crucial for high-resolution data.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-15 ppm).

-

A 90° pulse angle and a relaxation delay of 2-5 seconds are typical.

-

Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Decoupling collapses C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum.

-

Set the spectral width to cover ~0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS). Integrate the ¹H NMR signals.

Mass Spectrometry (MS)

4.1. Principles and Predictions

Mass spectrometry provides the molecular weight and information about the molecule's structure through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode is ideal for a carboxylic acid.

-

Molecular Ion: In negative-mode ESI, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 214.59.

-

Isotopic Pattern: The presence of chlorine is a key validation point. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the [M-H]⁻ peak will be accompanied by an [M+2-H]⁻ peak at m/z 216.59, with an intensity approximately one-third that of the main peak. This 3:1 isotopic signature is definitive for a molecule containing one chlorine atom.

-

Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion will likely lead to characteristic neutral losses. The most common fragmentation for aromatic carboxylic acids is the loss of CO₂ (44 Da), resulting in a fragment at m/z 170.59. Further fragmentation could involve the loss of the nitro group (NO₂, 46 Da).

4.2. Predicted Mass Spectrometry Data

| Predicted m/z | Ion Assignment | Rationale for Prediction |

| 214.6 / 216.6 | [M-H]⁻ | Deprotonated molecular ion. The M+2 peak at ~33% intensity confirms the presence of one chlorine atom. |

| 170.6 / 172.6 | [M-H-CO₂]⁻ | Loss of carbon dioxide (decarboxylation) from the parent ion, a very common fragmentation pathway for carboxylic acids. |

| 168.6 / 170.6 | [M-H-NO₂]⁻ | Loss of the nitro group from the parent ion. |

4.3. Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC Method: While direct infusion is possible, using a simple isocratic LC method (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode or ammonium acetate for negative mode) helps to clean up the sample before it enters the mass spectrometer.

-

MS Ionization: Set the ESI source to negative ion mode. Optimize source parameters such as capillary voltage, gas flow, and temperature to achieve a stable and strong signal for a known standard before running the sample.

-

MS Acquisition (MS1 Scan): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M-H]⁻ ion and confirm its isotopic pattern.

-

MS/MS Acquisition (Fragmentation Scan): Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 214.6) as the precursor. Apply collision energy to induce fragmentation and record the resulting fragment ions. This self-validating step confirms connectivity by linking fragment ions to the parent molecule.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound relies on the synergistic interpretation of all acquired data.

Caption: A typical workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

This guide presents a predicted, multi-faceted spectroscopic profile for this compound. By integrating the anticipated data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry, a unique and verifiable molecular fingerprint emerges. The provided protocols are designed to be robust and self-validating, ensuring that when experimental data is acquired, it can be confidently compared against these theoretically grounded predictions to achieve unambiguous structural confirmation.

References

-

Reich, H. J. (n.d.). Prediction of 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene. Retrieved from [Link]

-

Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Chem LibreTexts. (2023, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. Retrieved from [Link]

-

Zhang, Y., & Cremer, D. (2010). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 12(35), 10437-10450. Retrieved from [Link]

-

Albert, K., & Brey, W. S. (1988). High-resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy, 128(2), 484-496. Retrieved from [Link]

-

Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]

-

Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

-

Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 13(9), 923. Retrieved from [Link]

-

Chem LibreTexts. (2023, September 30). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). World Journal of Chemical Education, 1(2), 23-28. Retrieved from [Link]

Sources

- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ir.ethz.ch [ir.ethz.ch]

- 8. youtube.com [youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

solubility of 3-Chloro-2-methyl-6-nitrobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-2-methyl-6-nitrobenzoic Acid in Organic Solvents

Abstract

Introduction: Physicochemical Profile of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chloro group, a methyl group, and a nitro group on the benzene ring, dictates its physicochemical properties and, consequently, its solubility.

-

Molecular Formula: C₈H₆ClNO₄

-

Molecular Weight: 215.59 g/mol

-

CAS Number: 63104-33-6

The interplay of the electron-withdrawing nitro and chloro groups, the electron-donating methyl group, and the hydrogen-bonding-capable carboxylic acid function creates a molecule with a complex polarity profile. Understanding these intramolecular interactions is key to predicting its behavior in various solvent environments. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group's oxygen atoms are potential hydrogen bond acceptors.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1][2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Several key factors influence the solubility of substituted benzoic acids:

-

Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will favor nonpolar solutes. This compound possesses both polar (carboxylic acid, nitro group, chloro group) and nonpolar (benzene ring, methyl group) regions, suggesting it will exhibit a range of solubilities in solvents of varying polarities.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid.

-

pKa and Acid-Base Properties: As a carboxylic acid, the compound's solubility can be dramatically influenced by the pH of the medium. In basic organic solvents (e.g., those containing amines), an acid-base reaction can occur, leading to the formation of a highly soluble salt. The nitro and chloro substituents are electron-withdrawing, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2]

Predicted Solubility Profile and Comparative Analysis

While quantitative data for this compound is unavailable, we can infer its likely solubility behavior by examining data for analogous compounds. A study by Zhang et al. provides extensive solubility data for benzoic acid and its nitro-derivatives in a range of solvents.[3]

Table 1: Molar Fraction Solubility (x10³) of Benzoic Acid and Nitro-Substituted Benzoic Acids in Various Solvents at 298.15 K (25 °C) [3]

| Solvent | Benzoic Acid | 3-Nitrobenzoic Acid | 3,5-Dinitrobenzoic Acid |

| Methanol | 258.9 | 308.2 | 231.1 |

| Ethanol | 288.5 | 290.1 | 189.6 |

| Acetonitrile | 161.4 | 196.8 | 108.5 |

| Ethyl Acetate | 158.7 | 203.4 | 115.3 |

| Dichloromethane | 46.8 | 61.7 | 15.2 |

| Toluene | 36.1 | 19.3 | 3.6 |

| Water | 0.25 | 0.49 | 0.31 |

-

High Solubility in Polar Protic Solvents: Like its analogs, this compound is expected to be highly soluble in polar protic solvents such as methanol and ethanol . These solvents can effectively form hydrogen bonds with the carboxylic acid and nitro groups.

-

Good Solubility in Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents like acetone and ethyl acetate . These solvents can act as hydrogen bond acceptors and have dipole moments that can interact favorably with the polar regions of the molecule.

-

Moderate to Low Solubility in Nonpolar Solvents: Solubility is expected to be lower in nonpolar solvents like toluene and hexane . While the benzene ring and methyl group contribute some nonpolar character, the polar functional groups will limit solubility in highly nonpolar media.

-

Low Solubility in Water: The presence of the largely nonpolar benzene ring, chloro, and methyl groups will likely result in low aqueous solubility, similar to its analogs.[1]

The presence of the chloro and methyl groups in this compound will modulate this general trend. The chloro group adds to the polar character, while the methyl group enhances the nonpolar character. The steric hindrance from the ortho-methyl and ortho-nitro groups may also slightly affect how solvent molecules pack around the solute, potentially influencing solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a well-defined experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.[3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the corresponding solvent.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express solubility in various units as required, such as g/100 mL, mg/mL, mol/L (molarity), or mole fraction.

-

Self-Validating System

This protocol incorporates self-validation through several means:

-

Visual Confirmation: The continued presence of excess solid confirms that the solution is saturated.

-

Equilibrium Confirmation: Taking samples at different time points (e.g., 24, 36, and 48 hours) and verifying that the concentration no longer changes confirms that equilibrium has been reached.

-

Analytical Validation: The use of a validated HPLC method with a linear calibration curve ensures the accuracy of the concentration measurements.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a robust framework for understanding and determining the . By integrating theoretical principles with comparative data from structurally similar compounds, we predict that this compound will be most soluble in polar protic and aprotic solvents and less soluble in nonpolar media and water. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a reliable and validated methodology. This foundational knowledge is critical for the successful design of synthetic routes, purification strategies, and formulation development involving this compound.

References

- Experiment 1 Determination of Solubility. (n.d.).

- Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1105.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- 3-Methyl-2-nitrobenzoic acid - Solubility of Things. (n.d.).

-

3-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

Sources

synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid from 2-chloro-6-methylbenzoic acid

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Chloro-2-methyl-6-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound via the electrophilic nitration of 3-Chloro-2-methylbenzoic acid. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the mechanistic principles governing the reaction's regioselectivity, a detailed and validated experimental protocol, and critical safety procedures. By explaining the causal factors behind experimental choices, this guide aims to bridge theoretical knowledge with practical application, ensuring a safe, efficient, and reproducible synthesis. Key discussions include the interplay of substituent directing effects, optimization of reaction conditions, and methods for purification and characterization of the final product.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic carboxylic acid with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. The strategic introduction of a nitro group onto the 3-Chloro-2-methylbenzoic acid scaffold creates a key functional handle that can be readily transformed into other functionalities, such as an amine, enabling the construction of more complex molecular architectures.

The primary challenge in this synthesis is achieving high regioselectivity. The starting material, 3-Chloro-2-methylbenzoic acid, possesses three distinct substituents—a deactivating, meta-directing carboxylic acid group; an activating, ortho-, para-directing methyl group; and a deactivating, ortho-, para-directing chloro group.[1][2] The successful synthesis of the target compound hinges on understanding and leveraging the cumulative electronic and steric effects of these groups to direct the incoming electrophile, the nitronium ion (NO₂⁺), to the desired C6 position.[3] This guide will elucidate the chemical logic that makes this specific transformation not only feasible but also efficient.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction is initiated by the in-situ generation of the highly electrophilic nitronium ion from a mixture of concentrated nitric and sulfuric acids.[2][4] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the NO₂⁺ electrophile.[2]

Equation 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the nucleophilic π-system of the aromatic ring. The regiochemical outcome of this attack on 3-Chloro-2-methylbenzoic acid is determined by the directing effects of the existing substituents.

-

Carboxylic Acid (-COOH) at C1: This is a powerful deactivating and meta-directing group due to its electron-withdrawing nature.[1][2] It directs incoming electrophiles to the C3 and C5 positions.

-

Methyl (-CH₃) at C2: This is an activating and ortho-, para-directing group due to hyperconjugation and inductive effects, which donate electron density to the ring. It directs incoming electrophiles to the C3, C5, and C6 positions (relative to its own position, which are C1, C3, and C5 on the ring).

-

Chloro (-Cl) at C3: This is a deactivating yet ortho-, para-directing group. Its inductive effect withdraws electron density, but its lone pairs can donate electron density through resonance. It directs incoming electrophiles to the C2, C4, and C6 positions (relative to its own position, which are C2, C4, and C6 on the ring).

Analysis of Positional Reactivity

Let's analyze the available positions for substitution (C4, C5, C6):

-

Position C4: This position is para to the -Cl group and meta to the -CH₃ group. While directed by the chloro group, it receives no activation from the methyl group and is sterically hindered by the adjacent C3-Cl and C5-H.

-

Position C5: This position is meta to the -COOH group, para to the -CH₃ group, and meta to the -Cl group. It is strongly activated and directed by the methyl group and also directed by the carboxyl group. This makes C5 a highly probable site for nitration.

-

Position C6: This position is meta to both the -COOH and -Cl groups and, crucially, ortho to the activating -CH₃ group. The directing effects of the two most influential groups—the activating methyl group and the strongly meta-directing carboxyl group—converge on this position. While ortho positions can be subject to steric hindrance, the directing influence is powerful.

Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Concentration | Grade |

| 3-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | >98% | Reagent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | ACS |

| Nitric Acid | HNO₃ | 63.01 | 70% | ACS |

| Deionized Water | H₂O | 18.02 | N/A | High Purity |

| Ethanol | C₂H₅OH | 46.07 | 95% or 200 Proof | ACS |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | N/A | ACS |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | N/A | ACS |

| Hexanes | C₆H₁₄ | 86.18 | N/A | ACS |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | N/A | Reagent |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Buchner funnel and vacuum flask

-

Glassware for recrystallization

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

Synthesis Procedure

-

Flask Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 3-Chloro-2-methylbenzoic acid (e.g., 10.0 g, 58.6 mmol).

-

Dissolution: Carefully add concentrated (98%) sulfuric acid (50 mL) to the flask. Stir the mixture until the solid is fully dissolved.

-

Cooling: Immerse the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C.

-

Nitration: Slowly add concentrated (70%) nitric acid (4.1 mL, ~64.5 mmol, 1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition to prevent runaway reactions and minimize the formation of byproducts. [1]

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase is 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid. The product spot should be more polar than the starting material.

-

Work-up (Quenching): In a separate beaker, prepare a mixture of crushed ice and water (~300 g). Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. A precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.[1]

-

Drying: Allow the crude product to air-dry on the filter for 30 minutes, then transfer to a watch glass to dry further.

Purification

The primary method for purification is recrystallization.[1]

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent, such as an ethanol/water mixture. Add the solvent portion-wise until the solid just dissolves at the boiling point.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Result for this compound |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | 237-239 °C (literature value)[5] |

| ¹H NMR | Peaks corresponding to aromatic protons and methyl protons, with integration and splitting patterns consistent with the 1,2,3,4-substitution pattern. |

| ¹³C NMR | Peaks corresponding to the 8 distinct carbon atoms in the molecule, including the carboxyl carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H (acid), C=O (acid), C-NO₂ (asymmetric and symmetric stretching), and C-Cl stretching. |

| Mass Spec (MS) | Molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight (215.58 g/mol ). |

Safety, Handling, and Waste Disposal

Nitration reactions are highly exothermic and involve corrosive and oxidizing materials.[6] Strict adherence to safety protocols is mandatory.

Hazard Analysis

-

Nitrating Mixture (H₂SO₄/HNO₃): Extremely corrosive, causing severe burns on contact.[7][8] It is a powerful oxidizing agent that can react violently with organic materials.[9][10] The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[6][11]

-

Nitric Acid: Highly corrosive and a strong oxidizer.[12][13] Inhalation of its fumes can cause severe respiratory damage.[13]

-

Sulfuric Acid: Highly corrosive, causing severe burns. Reacts exothermically with water.[7]

-

Organic Compounds: The starting material and product are irritants.[14][15]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[11]

-

Engineering Controls: Conduct the entire procedure in a certified chemical fume hood to prevent inhalation of toxic fumes.[11][16] Ensure a safety shower and eyewash station are immediately accessible.[13]

-

Handling: Always add acid to water, never the reverse. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly while cooling.[4] Use glass or other acid-resistant materials for all equipment.[11]

-

Spill Response: In case of a spill, neutralize with an appropriate agent like sodium bicarbonate or a commercial spill kit.[16] Evacuate the area if the spill is large or produces significant fumes.

Waste Disposal

-

All acidic aqueous waste must be neutralized before disposal.[16] Slowly add the acidic filtrate to a large beaker of water and then carefully neutralize by adding a base such as sodium bicarbonate or sodium carbonate in small portions until the pH is neutral.

-

Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[16]

Conclusion

The synthesis of this compound from 3-Chloro-2-methylbenzoic acid is an excellent case study in regioselective electrophilic aromatic substitution. A successful outcome is predicated on a thorough understanding of the competing and synergistic directing effects of the substituents on the aromatic ring. By carefully controlling the reaction temperature and stoichiometry, the desired 6-nitro isomer can be synthesized in good yield. The paramount importance of rigorous safety protocols cannot be overstated, given the hazardous nature of the reagents involved. This guide provides the necessary theoretical foundation and practical instruction for researchers to confidently and safely perform this valuable chemical transformation.

References

- A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.

- Nitration reaction safety. YouTube.

- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.

- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ACS Publications.

- NITRIC ACID SAFETY. University of Washington.

- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate.

- Nitration Of Benzoic Acid. sga.profnit.org.br.

- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.

- Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.

- Sulfuric Acid / Nitric Acid 98.8 : 1.2. Columbus Chemical.

- NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID). CAMEO Chemicals.

- Nitration of benzoic acid. YouTube.

- Sulfuric Acid and Nitric Acid Reaction & its Applications. ECHEMI.com.

- Concentrated Nitric with 2% Sulfuric Acid. Columbus Chemical.

- MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group.

- 3-Chloro-2-nitrobenzoic acid 97 4771-47-5. Sigma-Aldrich.

- 3-Chloro-2-nitrobenzoic acid. Georganics.

- 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sga.profnit.org.br [sga.profnit.org.br]

- 3. youtube.com [youtube.com]

- 4. echemi.com [echemi.com]

- 5. 3-クロロ-2-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. columbuschemical.com [columbuschemical.com]

- 8. columbuschemical.com [columbuschemical.com]

- 9. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. eastharbourgroup.com [eastharbourgroup.com]

- 11. youtube.com [youtube.com]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. ehs.com [ehs.com]

- 14. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Chloro-2-nitrobenzoic acid - High purity | EN [georganics.sk]

- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

electronic effects of substituents in 3-Chloro-2-methyl-6-nitrobenzoic acid

An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-2-methyl-6-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the electronic effects governing the chemical properties of this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document dissects the interplay of inductive, resonance, and steric effects contributed by the chloro, methyl, and nitro substituents. By examining each substituent's individual and collective influence on the molecule's acidity and reactivity, this guide offers a foundational understanding rooted in the principles of physical organic chemistry. We will explore how these effects synergize, particularly through a pronounced ortho effect, to significantly modulate the characteristics of the carboxylic acid functional group. Methodologies for the experimental and computational evaluation of these properties are also presented to provide a practical framework for laboratory application.

Introduction: The Principles of Electronic Effects in Substituted Benzoic Acids

The reactivity and acidity of a benzoic acid derivative are fundamentally dictated by the electronic environment of its aromatic ring.[1] Substituents alter the electron density of the ring and, consequently, the stability of the carboxylate anion formed upon deprotonation.[2][3] These influences are primarily categorized into two mechanisms:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms.[4][5] Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring and stabilizing the conjugate base, thus increasing acidity.[3][6] Conversely, electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density towards the ring, destabilizing the conjugate base and decreasing acidity.[3][6]

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[4][5] It is most pronounced when the substituent is at the ortho or para position relative to the reaction center.[7] Electron-withdrawing groups with π-bonds (like -NO₂) exhibit a negative resonance effect (-R), pulling electron density out of the ring. Substituents with lone pairs (like -Cl) can exhibit a positive resonance effect (+R), donating electron density to the ring.[8]

In polysubstituted systems like this compound, these effects combine in a complex manner, often leading to non-additive consequences that are critical for predicting molecular behavior.

Analysis of Individual Substituents

To understand the target molecule, we must first analyze the contribution of each substituent based on its intrinsic properties and its position on the benzene ring relative to the carboxyl group.

The 6-Nitro Group (-NO₂): A Powerful Electron-Withdrawing Force

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry.[9]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling significant electron density from the ring through the C-N sigma bond.[10]

-